2-Methyl-1-phenyl-1-butanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3968-86-3 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-methyl-1-phenylbutan-1-ol |

InChI |

InChI=1S/C11H16O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-9,11-12H,3H2,1-2H3 |

InChI Key |

XYYQWQIEEXLXDX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Methyl-1-phenyl-1-butanol chemical properties

An In-depth Technical Guide to 2-Methyl-1-phenyl-1-butanol for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the structural, analytical, and synthetic facets of the compound, offering field-proven insights into its properties and potential applications.

Core Molecular Identity and Structure

This compound, with the CAS Registry Number 3968-86-3, is a tertiary alcohol.[1][2] Its structure features a phenyl group and a hydroxyl group attached to the same chiral carbon, which is also bonded to a sec-butyl group. This chirality is a critical feature, making it a potentially valuable building block in asymmetric synthesis.

The fundamental identifiers for this compound are:

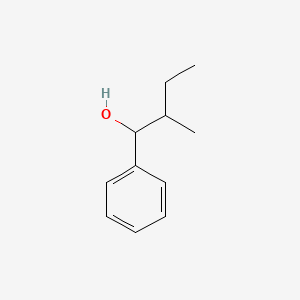

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are foundational to its application, influencing everything from reaction kinetics to bioavailability. Below is a summary of key data points for this compound.

| Property | Value | Unit | Source(s) |

| Melting Point | 55.5 | °C | [3] |

| Boiling Point | 233.9 | °C (at 760 mmHg) | [3] |

| Density | 0.963 | g/cm³ | [3] |

| Flash Point | 103.7 | °C | [3] |

| Refractive Index | 1.512 | - | [3] |

| LogP (Octanol/Water) | 2.766 | - | [3][5] |

| Water Solubility | log₁₀WS = -3.01 | mol/L | [5] |

Expert Insights: The LogP value of 2.766 indicates significant lipophilicity, a crucial parameter in drug design for membrane permeability.[3][5] Its low predicted water solubility further supports this characteristic.[5] These properties suggest the molecule is more likely to partition into lipid environments, a key consideration for pharmacokinetic modeling.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the structure and purity of a chemical compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the key diagnostic peaks are:

-

O-H Stretch : A strong, broad absorption in the 3300-3400 cm⁻¹ region, characteristic of a hydrogen-bonded alcohol.[6]

-

C-O Stretch : A strong absorption around 1000-1200 cm⁻¹, indicating the carbon-oxygen single bond of the tertiary alcohol.[6]

-

Aromatic C-H Stretch : Peaks appearing just above 3000 cm⁻¹.

-

Aromatic C=C Bending : Absorptions in the 1500-1600 cm⁻¹ region.[6]

The NIST WebBook provides access to the gas-phase IR spectrum for this compound, which serves as an authoritative reference.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework.

-

¹H NMR : Protons adjacent to the electron-withdrawing phenyl and hydroxyl groups are significantly deshielded, shifting them downfield.[6] The chiral center can introduce magnetic inequivalence, potentially leading to more complex splitting patterns than simple n+1 rules would predict, especially for the diastereotopic protons of an adjacent CH₂ group if one were present.[8]

-

¹³C NMR : The carbon atom bonded to the hydroxyl group (Cα) is expected to appear in the 50-65 ppm range.[6] Aromatic carbons will resonate in the typical 120-150 ppm region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) typically results in fragmentation, providing clues to the molecular structure. For alcohols, two primary fragmentation pathways are common:

-

Alpha-Cleavage : The breaking of a bond between the alcohol carbon and an adjacent carbon. For this molecule, cleavage of the Cα-sec-butyl bond is a likely event.

-

Dehydration : The loss of a water molecule (H₂O), resulting in a peak at [M-18].[6]

The NIST WebBook contains the electron ionization mass spectrum for this compound, which can be used for identity confirmation.[1]

Caption: Key fragmentation pathways in Mass Spectrometry.

Synthesis and Reactivity

Grignard Synthesis Protocol

A robust and widely applicable method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone. In this case, reacting sec-butylmagnesium bromide with benzaldehyde is a logical pathway.

Causality: The Grignard reagent transforms the electrophilic carbonyl carbon of benzaldehyde into a tetrahedral intermediate, which upon acidic workup, protonates to yield the final tertiary alcohol. The choice of an ether solvent like THF is critical; it stabilizes the Grignard reagent through coordination, preventing its decomposition.

Step-by-Step Methodology:

-

Apparatus Setup : Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂) throughout the reaction.

-

Grignard Reagent Formation : Place magnesium turnings in the flask. Add a solution of 2-bromobutane in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux.

-

Addition of Electrophile : Once the Grignard reagent has formed (solution turns cloudy and gray), cool the flask to 0°C. Add a solution of benzaldehyde in anhydrous THF dropwise.

-

Reaction & Quenching : After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This weak acid is chosen to protonate the alkoxide without causing side reactions like elimination.

-

Extraction & Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Caption: Grignard synthesis workflow for this compound.

Relevance in Drug Discovery and Development

While this compound is not an active pharmaceutical ingredient itself, its structural motifs are highly relevant in medicinal chemistry.

-

Chiral Intermediate : As a chiral alcohol, it can serve as a valuable starting material or intermediate for the synthesis of more complex, enantiomerically pure molecules.[9] The stereochemistry of a drug is often critical to its efficacy and safety.

-

The "Magic Methyl" Effect : The strategic addition of a methyl group to a lead compound can profoundly impact its pharmacological profile. This phenomenon, often called the "magic methyl" effect, can enhance binding affinity, improve metabolic stability, or alter solubility.[10][11] The sec-butyl group of this molecule contains methyl groups that can be explored in structure-activity relationship (SAR) studies to probe binding pockets for hydrophobic interactions.[11]

-

Scaffold for Analog Development : The phenylbutanol core is a common scaffold. By modifying the phenyl ring or the alkyl chain, libraries of analogs can be generated to optimize pharmacokinetic and pharmacodynamic properties. Its lipophilicity makes it a suitable fragment for targeting proteins with hydrophobic binding sites.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general safety protocols for similar laboratory chemicals should be strictly followed.

-

General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Avoid contact with skin, eyes, and clothing.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

First Aid :

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14] Store away from strong oxidizing agents.

References

-

Chemical Properties of this compound (CAS 3968-86-3) - Cheméo. [Link]

-

N-Acetyl-N-ethylacetamide - SIELC Technologies. [Link]

-

This compound - NIST WebBook. [Link]

-

2-Methyl-2-phenyl-1-butanol | C11H16O | CID 3613429 - PubChem. [Link]

-

This compound - NIST WebBook. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

-

2-Methyl-1-butanol - Wikipedia. [Link]

-

This compound - NIST WebBook. [Link]

-

Production of isopentanol and 2-methyl-1-butanol. (a,b) Specific titers... - ResearchGate. [Link]

-

2-methyl-1-phenyl-2-butanol - 772-46-3, C11H16O, density, melting point, boiling point, structural formula, synthesis. [Link]

-

2-Methyl-1-Butanol: A Key Chemical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Safety Data Sheet: 2-Methyl-1-butanol - Carl ROTH. [Link]

- CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google P

-

17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]

- US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google P

-

1-phenyl-1-butanol - 614-14-2, C10H14O, density, melting point, boiling point, structural formula, synthesis. [Link]

-

1H and 13C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol). [Link]

-

[Application of methyl in drug design] - PubMed. [Link]

-

2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-Methyl-2-phenyl-1-butanol | C11H16O | CID 3613429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 3968-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound [webbook.nist.gov]

- 8. 1H NMR spectrum of 2-methylbutan-1-ol (2-methyl-1-butanol), 13C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol), chemical shifts spectra of 2-methylbutan-1-ol (2-methyl-1-butanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 9. Page loading... [guidechem.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Methyl-1-phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-1-butanol, a secondary benzylic alcohol, represents a class of organic molecules—aryl alkyl alcohols—that are of significant interest in medicinal chemistry and drug discovery. The incorporation of both an aromatic phenyl group and a branched alkyl chain imparts a unique combination of lipophilicity and structural complexity, making it a valuable scaffold and synthetic intermediate. While its primary documented application lies within the fragrance and flavor industry, its structural motifs are prevalent in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis, analytical methods, and toxicological profile, to support its potential application in research and development.

Chemical and Physical Properties

This compound, with the CAS number 3968-86-3 , is characterized by the following properties:[3][4][5]

| Property | Value | Source |

| CAS Number | 3968-86-3 | [3] |

| Molecular Formula | C₁₁H₁₆O | [3] |

| Molecular Weight | 164.24 g/mol | [3] |

| IUPAC Name | 2-methyl-1-phenylbutan-1-ol | [5] |

| Boiling Point | 233.9 °C at 760 mmHg | [1] |

| Density | 0.963 g/cm³ | [1] |

| LogP | 2.76610 | [1] |

| Refractive Index | 1.512 | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[4]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary Grignard synthesis routes:

Caption: Retrosynthetic analysis of this compound via Grignard reaction.

Experimental Protocol: Grignard Synthesis (Route A)

This protocol details the synthesis using benzaldehyde and sec-butylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

2-Bromobutane

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small amount of a solution of 2-bromobutane in anhydrous diethyl ether to the flask.

-

Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or flash column chromatography.

-

Caption: Workflow for the Grignard synthesis of this compound.

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is available in the NIST WebBook.[6] Key fragmentation patterns would include the loss of water, and cleavage of the alkyl chain.

-

Infrared Spectroscopy (IR): The gas-phase IR spectrum is also available from the NIST WebBook.[5] A prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned spectrum is not readily accessible, predicted ¹H and ¹³C NMR spectra can be found on platforms like Guidechem.[1] The ¹H NMR spectrum would be expected to show signals for the aromatic protons, the carbinol proton (CH-OH), and the protons of the sec-butyl group. The ¹³C NMR spectrum would display distinct signals for the aromatic carbons, the carbinol carbon, and the four carbons of the sec-butyl group.

Analytical Methods

For the quantitative analysis and quality control of this compound, several analytical techniques are suitable. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

| Analytical Technique | Principle | Key Considerations |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Excellent for volatile compounds. Can be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Suitable for less volatile compounds or as an alternative to GC. Requires a UV detector as the phenyl group provides a chromophore. |

| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | A primary ratio method that does not require a calibration curve with an identical standard, but uses a certified internal standard. |

Example GC-MS Method Development

Objective: To develop a method for the identification and quantification of this compound in a reaction mixture.

Protocol:

-

Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add an internal standard (e.g., dodecane) of known concentration.

-

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operate in full scan mode for initial identification and then in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

-

Data Analysis:

-

Identify the peak for this compound by its retention time and mass spectrum.

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of standards.

-

Quantify the analyte in the sample using this calibration curve.

-

Pharmacology and Toxicology

Specific pharmacological studies on this compound are not widely reported in the scientific literature. However, as a member of the aryl alkyl alcohol class, its potential biological activities and toxicological profile can be inferred from related compounds.[2]

Metabolic Pathways

Aryl alkyl alcohols undergo phase I and phase II metabolism.[7]

-

Phase I Metabolism: The alkyl portion of the molecule is susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of more polar hydroxylated metabolites. The benzylic position is also a potential site of oxidation.

-

Phase II Metabolism: The hydroxyl group of the parent compound and any phase I metabolites can be conjugated with glucuronic acid to form water-soluble glucuronides, which are then excreted.

Caption: Generalized metabolic pathway for aryl alkyl alcohols.

Toxicological Profile

The aryl alkyl alcohol class of compounds generally exhibits low acute oral and dermal toxicity.[2] They are not typically found to be mutagenic or carcinogenic.[2] At high concentrations, they can be skin and eye irritants.[8] The primary concern for some members of this class is skin sensitization, though this is not a universal property for all aryl alkyl alcohols.[2] Given the lack of specific data for this compound, appropriate safety precautions for a laboratory chemical should be observed, including the use of personal protective equipment.

Applications and Future Perspectives

While currently utilized in the fragrance industry, the structure of this compound holds potential for broader applications in drug discovery and development.[1] The aryl alkyl alcohol motif is a key pharmacophore in many centrally acting drugs. The specific stereochemistry and branching of the alkyl group can significantly influence receptor binding and pharmacokinetic properties.

Future research could explore:

-

Derivatization: The hydroxyl group provides a convenient handle for further chemical modification to generate libraries of related compounds for biological screening.

-

Asymmetric Synthesis: The chiral center at the carbinol carbon offers the opportunity for stereoselective synthesis of the (R) and (S) enantiomers, which may exhibit different pharmacological activities.

-

Biological Screening: Evaluation of this compound and its derivatives in a range of biological assays could uncover novel therapeutic potential.

References

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from: [Link]

-

Al-Hadiya, B. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PubMed Central. Available at: [Link]

-

NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from: [Link]

-

PubChem. (n.d.). alpha-(1-Methylpropyl)benzenemethanol. Retrieved from: [Link]

-

Belsito, D., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology. Available at: [Link]

-

Chegg. (2022). Use retrosynthetic analysis to suggest a way to synthesize this compound using the Grignard reaction. Retrieved from: [Link]

-

NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from: [Link]

-

Scognamiglio, J., et al. (2012). Fragrance material review on 2-methyl-4-phenyl-2-butanol. Food and Chemical Toxicology. Available at: [Link]

-

Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?. Retrieved from: [Link]

-

Api, A.M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butanol, CAS Registry Number 103-05-9. Food and Chemical Toxicology. Available at: [Link]

-

ResearchGate. (n.d.). Production of isopentanol and 2-methyl-1-butanol. Retrieved from: [Link]

-

Wikipedia. (n.d.). 2-Methyl-1-butanol. Retrieved from: [Link]

-

Inchem.org. (n.d.). ICSC 0506 - 2-METHYL-1-BUTANOL. Retrieved from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fragrance material review on 2-methyl-4-phenyl-2-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. alpha-(1-Methylpropyl)benzenemethanol | C11H16O | CID 138086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methyl-2-phenyl-1-butanol | C11H16O | CID 3613429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methyl-1-phenyl-2-butanol | 772-46-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Foundational Overview: Introducing 2-Methyl-1-phenyl-1-butanol

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-1-phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral alcohol with the chemical formula C₁₁H₁₆O.[1][2][3][4][5] Identified by its CAS Registry Number 3968-86-3, this compound is a valuable intermediate in organic synthesis and is noted for its application in the formulation of fragrances and flavors due to its sweet, floral odor.[1] A thorough understanding of its molecular structure is paramount, not only for predicting its chemical behavior but also for controlling its synthesis and understanding its interactions in biological systems. The presence of multiple stereocenters introduces a layer of complexity that is critical for professionals in drug development, where enantiomeric purity can be the difference between a therapeutic agent and a toxic substance.

The Molecular Architecture: Structure, Properties, and Stereoisomerism

The structural foundation of this compound consists of a butanol chain substituted with a phenyl group at the carbinol carbon (C1) and a methyl group at the adjacent carbon (C2). Its systematic IUPAC name is 2-methyl-1-phenylbutan-1-ol.[5]

Chirality and the Genesis of Stereoisomers

A defining feature of this molecule is the presence of two chiral centers:

-

C1: The carbon atom bonded to the hydroxyl group, the phenyl group, a hydrogen atom, and the sec-butyl group.

-

C2: The carbon atom within the sec-butyl group that is bonded to a methyl group, an ethyl group, a hydrogen atom, and the C1 carbinol group.

The existence of 'n' chiral centers can give rise to a maximum of 2ⁿ stereoisomers.[6] For this compound (n=2), there are four possible stereoisomers:

-

(1R, 2R)-2-Methyl-1-phenyl-1-butanol

-

(1S, 2S)-2-Methyl-1-phenyl-1-butanol

-

(1R, 2S)-2-Methyl-1-phenyl-1-butanol

-

(1S, 2R)-2-Methyl-1-phenyl-1-butanol

These stereoisomers exist as two pairs of enantiomers ((1R, 2R) and (1S, 2S); (1R, 2S) and (1S, 2R)). The relationship between a member of one pair and a member of the other pair is diastereomeric. This structural nuance is critical, as diastereomers possess different physical properties, allowing for their potential separation by techniques like chromatography or crystallization, whereas enantiomers share identical properties in an achiral environment.

Caption: Relationships between the four stereoisomers.

Physicochemical Properties

The following table summarizes key quantitative data for this compound. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | [1][2] |

| Molecular Weight | 164.24 g/mol | [1][2][5] |

| Melting Point | 55.5 °C | [1] |

| Boiling Point | 233.9 °C at 760 mmHg | [1] |

| Density | 0.963 g/cm³ | [1] |

| Flash Point | 103.7 °C | [1] |

| Refractive Index | 1.512 | [1] |

| LogP (Octanol/Water) | 2.76610 | [1] |

Synthetic Pathway: The Grignard Reaction

A robust and widely applicable method for synthesizing this compound is the Grignard reaction. This approach involves the nucleophilic addition of a phenyl Grignard reagent to 2-methylbutanal.

Causality Behind Experimental Choices: The Grignard reagent is a potent nucleophile but also a strong base. Therefore, the reaction must be conducted under strictly anhydrous conditions. Any trace of protic solvents (like water or alcohols) will protonate the Grignard reagent, quenching it and preventing the desired reaction with the aldehyde. Diethyl ether or tetrahydrofuran (THF) are chosen as solvents because their ether oxygens can coordinate with the magnesium atom, stabilizing the Grignard reagent, while being aprotic.

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol describes a laboratory-scale synthesis. All glassware must be oven-dried before use.

-

Grignard Reagent Preparation: a. Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add a small volume of anhydrous diethyl ether and a crystal of iodine (to initiate the reaction). c. Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. d. Add the bromobenzene solution dropwise to the magnesium suspension. The reaction is exothermic and should initiate, causing the ether to reflux gently. Maintain a steady reflux by controlling the addition rate. e. Once all the bromobenzene is added, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is phenylmagnesium bromide.

-

Reaction with Aldehyde: a. Dissolve 2-methylbutanal in anhydrous diethyl ether and add it to the dropping funnel. b. Cool the Grignard reagent solution in an ice bath. c. Add the aldehyde solution dropwise with vigorous stirring. Maintain the temperature below 10 °C. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Workup and Purification: a. Slowly pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (a weak acid to quench the reaction and hydrolyze the alkoxide). b. Transfer the mixture to a separatory funnel. The product will be in the ether layer. c. Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether. d. Combine the organic extracts and wash them with brine. e. Dry the organic layer over anhydrous sodium sulfate. f. Filter off the drying agent and remove the solvent by rotary evaporation. g. Purify the crude product by vacuum distillation or column chromatography to yield the final product.

Structural Elucidation via Spectroscopy

Spectroscopic analysis provides the definitive "fingerprint" of a molecule, allowing for the unambiguous confirmation of its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For this compound, the key diagnostic peaks are:

-

~3600-3200 cm⁻¹ (broad): This strong, broad absorption is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding.[4]

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching from the phenyl group.

-

~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the sec-butyl group.

-

~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1000 cm⁻¹: C-O stretching of the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is complex due to the presence of two chiral centers. Protons that are chemically equivalent in an achiral molecule can become diastereotopic and thus have different chemical shifts.

-

~7.2-7.4 ppm: Multiplet, integrating to 5H, corresponding to the protons of the phenyl group.

-

~4.5-5.0 ppm: A signal corresponding to the proton on C1 (the carbinol carbon). Its multiplicity will be complex due to coupling with the proton on C2.

-

~3.0-4.0 ppm: A broad singlet for the hydroxyl (-OH) proton, which can be exchanged with D₂O.

-

~0.7-2.0 ppm: A series of complex multiplets corresponding to the 9 protons of the sec-butyl group (CH, CH₂, CH₃, and the other CH₃). The chirality causes significant signal overlap and complex splitting patterns.[7]

-

-

¹³C NMR: The carbon NMR spectrum should show 9 distinct signals, assuming a racemic mixture, as the phenyl ring carbons ortho/meta to the substituent are equivalent, as are the para carbons.

-

~140-145 ppm: Quaternary carbon of the phenyl ring attached to the butanol chain.

-

~125-129 ppm: Signals for the other five carbons of the phenyl ring.

-

~70-80 ppm: Signal for the carbinol carbon (C1).

-

~10-45 ppm: Four signals corresponding to the four distinct carbons of the sec-butyl group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.[2]

-

Key Fragments:

-

m/z = 146: Loss of H₂O (M-18).

-

m/z = 107: Cleavage of the C1-C2 bond, yielding [C₆H₅CHOH]⁺. This is often a prominent peak.

-

m/z = 77: The phenyl cation [C₆H₅]⁺.

-

m/z = 57: The sec-butyl cation [C₄H₉]⁺.

-

Conclusion

The molecular structure of this compound is defined by its phenyl and secondary alcohol functionalities, and most critically, by the presence of two stereocenters. This chirality dictates its existence as four distinct stereoisomers, a fact of profound importance for its application in stereospecific synthesis and pharmacology. Its synthesis via the Grignard reaction is a classic and effective method, while its structure is definitively confirmed through a combination of IR, NMR, and mass spectrometry. This guide has provided a framework for understanding this molecule, linking its theoretical structure to the practical methodologies used to synthesize and characterize it, thereby equipping researchers with the foundational knowledge required for its effective application.

References

-

This compound - NIST WebBook. (n.d.). Retrieved January 8, 2026, from [Link]

-

Chemical Properties of this compound (CAS 3968-86-3) - Cheméo. (n.d.). Retrieved January 8, 2026, from [Link]

-

2-Methyl-2-phenyl-1-butanol | C11H16O | CID 3613429 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound - NIST WebBook. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound - NIST WebBook (IR Spectrum). (n.d.). Retrieved January 8, 2026, from [Link]

-

alpha-(1-Methylpropyl)benzenemethanol | C11H16O | CID 138086 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

MULTIPLE STEREOCENTERS - Stereochemical and Conformational Isomerism | Organic Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

1H and 13C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol). (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. alpha-(1-Methylpropyl)benzenemethanol | C11H16O | CID 138086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. 1H NMR spectrum of 2-methylbutan-1-ol (2-methyl-1-butanol), 13C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol), chemical shifts spectra of 2-methylbutan-1-ol (2-methyl-1-butanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]

A Guide to the Spectroscopic Analysis of 2-Methyl-1-phenyl-1-butanol

This technical guide provides a detailed analysis of the spectroscopic data for 2-Methyl-1-phenyl-1-butanol (CAS No: 3968-86-3), a compound of interest in fragrance, flavor, and fine chemical synthesis.[1] Designed for researchers and professionals in drug development and chemical analysis, this document offers an in-depth interpretation of Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. The focus is not merely on the data itself, but on the causal relationships between molecular structure and spectral output, providing a framework for robust compound characterization.

Molecular Identity

Prior to analysis, establishing the fundamental properties of the analyte is paramount. This ensures that all subsequent spectral data is interpreted within the correct molecular context.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | [2] |

| Molecular Weight | 164.24 g/mol | [2] |

| IUPAC Name | 2-methyl-1-phenylbutan-1-ol | [3] |

| CAS Registry Number | 3968-86-3 | [2] |

The structure possesses two chiral centers, at the benzylic carbon (C1) and the adjacent carbon (C2), meaning it can exist as four possible stereoisomers. The data presented here is for the racemic mixture unless otherwise specified.

Caption: Molecular structure of this compound.

Mass Spectrometry (Electron Ionization)

Mass spectrometry (MS) provides critical information about the analyte's molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, offering rich structural detail.

Data Summary

The EI-MS data for this compound was sourced from the NIST Mass Spectrometry Data Center.[4]

| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment |

| 164 | ~5 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [C₇H₇O]⁺ (Base Peak) |

| 79 | ~60 | [C₆H₇]⁺ |

| 77 | ~45 | [C₆H₅]⁺ (Phenyl) |

| 57 | ~85 | [C₄H₉]⁺ (sec-Butyl) |

Interpretation and Mechanistic Insights

The presence of a molecular ion peak [M]⁺ at m/z 164 confirms the molecular weight of the compound.[4] The fragmentation pattern is dominated by cleavages adjacent to the oxygen atom, a common and energetically favorable process for alcohols.

-

The Base Peak (m/z 107): The most abundant fragment is observed at m/z 107. This is the result of a classic alpha-cleavage event, where the bond between C1 and C2 is broken. This cleavage is highly favored as it results in the formation of a stable, resonance-stabilized oxonium ion, [C₆H₅CH=OH]⁺. The stability of this fragment is the primary reason it is the base peak.

-

Formation of m/z 57: The complementary fragment from the alpha-cleavage is the sec-butyl carbocation, [CH₃CH₂CH(CH₃)]⁺, which appears at m/z 57. Its high relative intensity (~85%) serves as a self-validating piece of evidence for the initial cleavage event.

-

Phenyl-derived Fragments: The peaks at m/z 77 ([C₆H₅]⁺) and m/z 79 are characteristic of a monosubstituted benzene ring, arising from fragmentation within the phenyl portion of the m/z 107 ion or directly from the molecular ion.

Caption: Key EI-MS fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating workflow for acquiring EI-MS data.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in HPLC-grade dichloromethane.

-

GC Separation:

-

System: Agilent 8890 GC coupled to a 5977B MS Detector.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet: Split/Splitless, 250°C, split ratio 50:1.

-

Injection Volume: 1 µL.

-

Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI), 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

Data Validation: Confirm the purity of the analyte peak by examining the peak shape and the consistency of the mass spectrum across the peak. The presence of the expected molecular ion and key fragments (m/z 107, 57) validates the result.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Data Summary

The gas-phase IR spectrum data is available from the NIST/EPA Gas-Phase Infrared Database.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3400 | Broad, Strong | O-H Stretch (Alcohol) |

| ~3100-3000 | Medium | C-H Stretch (Aromatic) |

| ~2960-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~1050 | Strong | C-O Stretch (Secondary Alcohol) |

| ~750, ~700 | Strong | C-H Bend (Monosubstituted Benzene) |

Interpretation

The IR spectrum provides definitive evidence for the key functional groups in this compound.

-

O-H Stretch: The most prominent feature is the broad, strong absorption band in the 3600-3400 cm⁻¹ region. This is the hallmark of an alcohol's O-H stretching vibration. The broadening is a direct consequence of intermolecular hydrogen bonding.

-

C-H Stretches: The spectrum is bifurcated in the C-H stretching region. Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while the intense peaks just below 3000 cm⁻¹ are due to the numerous aliphatic C-H bonds in the sec-butyl group.

-

Aromatic Region: The absorptions around 1600-1450 cm⁻¹ are typical for the carbon-carbon stretching vibrations within the phenyl ring.

-

C-O Stretch: A strong band around 1050 cm⁻¹ corresponds to the C-O stretching vibration. The position is characteristic of a secondary alcohol attached to a phenyl group.

-

Substitution Pattern: The two strong bands at ~750 and ~700 cm⁻¹ are highly diagnostic for a monosubstituted benzene ring, arising from out-of-plane C-H bending vibrations. This provides a self-validating check on the structure of the aromatic portion.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

Sample Application: Place one drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR.

-

Scan Range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 scans to achieve a high signal-to-noise ratio.

-

-

Data Validation: The resulting spectrum should be free of atmospheric CO₂ (~2360 cm⁻¹) and water vapor (~3700 and ~1600 cm⁻¹) artifacts. The presence of the definitive broad O-H stretch validates the successful measurement of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping out the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.20 | Multiplet | 5H | Phenyl protons (C₆H₅) |

| ~4.40 | Doublet | 1H | Benzylic proton (CH -OH) |

| ~2.10 | Singlet (broad) | 1H | Hydroxyl proton (OH ) |

| ~1.90 | Multiplet | 1H | CH -CH₃ |

| ~1.40 & ~1.10 | Multiplet | 2H | CH₂ -CH₃ |

| ~0.85 | Triplet | 3H | CH₂-CH₃ |

| ~0.75 | Doublet | 3H | CH-CH₃ |

Interpretation:

-

Aromatic Region (δ 7.35-7.20): The cluster of signals integrating to 5H is characteristic of the protons on the monosubstituted phenyl ring.

-

Benzylic Proton (δ ~4.40): The proton on the carbon bearing both the phenyl group and the hydroxyl group (C1) is expected to be significantly deshielded, appearing as a doublet due to coupling with the adjacent proton on C2.

-

Alkyl Region (δ 1.90-0.75): The remaining signals correspond to the sec-butyl group. The diastereotopic nature of the methylene protons and the presence of multiple chiral centers would lead to complex splitting patterns (multiplets). The terminal methyl groups appear as a triplet and a doublet, respectively, consistent with their neighboring protons.

-

Hydroxyl Proton (δ ~2.10): The chemical shift of the OH proton is variable and depends on concentration and solvent. It typically appears as a broad singlet and will exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~143 | C (quaternary, aromatic, C-ipso) |

| ~128 | CH (aromatic) |

| ~127.5 | CH (aromatic) |

| ~126 | CH (aromatic) |

| ~78 | CH-OH (Benzylic Carbon) |

| ~45 | CH (Alkyl) |

| ~25 | CH₂ (Alkyl) |

| ~15 | CH₃ (Alkyl) |

| ~11 | CH₃ (Alkyl) |

Interpretation:

-

Aromatic Carbons (δ 143-126): Four signals are expected for the phenyl group: one quaternary (ipso-carbon attached to the alcohol moiety) and three CH carbons due to symmetry.

-

Benzylic Carbon (δ ~78): The carbon atom bonded to the oxygen (C1) is highly deshielded and appears significantly downfield, a characteristic chemical shift for carbons of this type.

-

Alkyl Carbons (δ 45-11): The remaining four signals in the upfield region correspond to the four distinct carbon atoms of the sec-butyl group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~15-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Spectrometer: Bruker Avance III HD 400 MHz spectrometer equipped with a Prodigy cryoprobe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse (zg30).

-

Spectral Width: 20 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

-

Data Processing & Validation: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C. The integration values in the ¹H spectrum should correspond to the number of protons, validating the assignments.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern initiated by a stable benzylic oxonium ion. Infrared spectroscopy definitively identifies the key alcohol and monosubstituted aromatic functional groups. Finally, predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, consistent with the known structure. This guide serves as a comprehensive reference and procedural framework for the analytical characterization of this compound and structurally related molecules.

References

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Mass spectrum of this compound. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). alpha-(1-Methylpropyl)benzenemethanol. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). IR Spectrum of this compound. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

- This reference is not used in the final text.

- This reference is not used in the final text.

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

- This reference is not used in the final text.

- This reference is not used in the final text.

- This reference is not used in the final text.

-

NIST. (n.d.). Mass spectrum (electron ionization) of this compound. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). alpha-(1-Methylpropyl)benzenemethanol. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of 2-Methyl-1-phenyl-1-butanol

Introduction

2-Methyl-1-phenyl-1-butanol is a chiral alcohol featuring two stereocenters, which presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of these chiral centers renders the local magnetic environments of adjacent protons and carbons non-equivalent, leading to more complex but highly informative spectra. This guide provides a comprehensive walkthrough of the analytical process, from sample preparation to one- and two-dimensional NMR analysis, designed for researchers and professionals in drug development and chemical sciences. We will explore not just the expected spectral data but also the underlying principles that govern the appearance of these spectra, particularly the concept of diastereotopicity.

Core Principles: Chirality and Diastereotopicity in NMR

The structure of this compound contains a chiral carbon directly attached to the hydroxyl and phenyl groups (C1) and a second chiral center at the adjacent carbon (C2). The presence of a chiral center within a molecule can make the protons on an adjacent methylene (CH₂) group chemically non-equivalent.[1][2] These protons are termed "diastereotopic" because replacing each one in turn with a different group would create a pair of diastereomers.[1]

Consequently, these diastereotopic protons reside in distinct magnetic environments and will have different chemical shifts, coupling to each other and to neighboring protons.[3][4] This phenomenon is a key feature in the ¹H NMR spectrum of this compound and is crucial for correct structural assignment. Even the two methyl groups of an isopropyl group can become non-equivalent if the molecule contains a chiral center.[3]

Caption: Molecular structure of this compound with key atoms labeled.

Experimental Protocol: Sample Preparation

High-quality NMR spectra are contingent upon meticulous sample preparation.[5] A properly prepared sample ensures magnetic field homogeneity and optimal signal-to-noise.

Methodology:

-

Sample Weighing: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.[6][7] Deuterated solvents are essential to avoid overwhelming the spectrum with solvent signals and for the spectrometer's deuterium lock system.[5]

-

Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures complete dissolution.[6]

-

Filtration and Transfer: If any solid particles are present, filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.[8] Particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[5][7]

-

Internal Standard (Optional but Recommended): While residual solvent peaks can be used for calibration, adding an internal standard like Tetramethylsilane (TMS) provides a precise reference point (0 ppm).[6]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data:

| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling To | Notes |

| H-aromatic | 7.2 - 7.4 | Multiplet | 5H | - | Protons of the phenyl group. |

| H1 (CH-OH) | ~4.5 - 4.8 | Doublet | 1H | H2 | Benzylic proton, deshielded by the phenyl ring and oxygen. |

| OH | Variable (1.5 - 4.0) | Broad Singlet | 1H | - | Chemical shift is concentration and temperature dependent. Signal may disappear upon D₂O shake.[9] |

| H2 (CH) | ~1.8 - 2.0 | Multiplet | 1H | H1, H3a, H3b, H5 | Complex splitting due to coupling with multiple non-equivalent protons. |

| H3a / H3b | ~1.3 - 1.6 | Multiplet (2) | 2H | H2, H4 | Diastereotopic methylene protons. They will appear as two separate multiplets.[1] |

| H5 (CH₃) | ~0.9 - 1.1 | Doublet | 3H | H2 | Methyl group on the chiral center C2. |

| H4 (CH₃) | ~0.8 - 0.9 | Triplet | 3H | H3a, H3b | Terminal methyl group of the ethyl fragment. |

¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[10]

-

Standard ¹³C Spectrum: Will show all 11 unique carbon signals.

-

DEPT-90 Spectrum: Will only show signals for CH (methine) carbons.

-

DEPT-135 Spectrum: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent.[11]

Predicted ¹³C NMR Data:

| Carbon Label | Approx. Chemical Shift (δ, ppm) | Carbon Type | DEPT-135 Signal |

| C-ipso | ~140 - 145 | Quaternary | Absent |

| C-aromatic | ~125 - 130 | CH | Positive |

| C1 (CH-OH) | ~75 - 80 | CH | Positive |

| C2 (CH) | ~40 - 45 | CH | Positive |

| C3 (CH₂) | ~25 - 30 | CH₂ | Negative |

| C5 (CH₃) | ~15 - 20 | CH₃ | Positive |

| C4 (CH₃) | ~10 - 15 | CH₃ | Positive |

Note: The aromatic region will contain 4 signals: one for the ipso-carbon, and three others for the ortho, meta, and para carbons.

Advanced Structural Confirmation with 2D NMR

Two-dimensional NMR techniques like COSY and HSQC are essential for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] Cross-peaks in the 2D spectrum connect the signals of coupled protons.

Caption: Expected ³J H-H COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond coupling).[13][14] This is the most definitive method for assigning protonated carbons in the ¹³C spectrum.

Caption: Expected ¹J C-H HSQC correlations for this compound.

Integrated Analytical Workflow

The complete analysis follows a logical progression from simple 1D experiments to more complex 2D correlations to build a complete and validated structural assignment.

Caption: Workflow for the comprehensive NMR analysis of this compound.

Conclusion

The NMR analysis of this compound is a prime example of how modern spectroscopic techniques can unravel complex structural details. The key to its analysis lies in recognizing the spectral consequences of its chirality, specifically the appearance of diastereotopic protons. By systematically applying a suite of NMR experiments—¹H, ¹³C, DEPT, COSY, and HSQC—one can move from initial observations to a fully confirmed and unambiguous assignment of every proton and carbon in the molecule. This rigorous approach is fundamental to quality control, reaction monitoring, and structural verification in the chemical and pharmaceutical sciences.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

-

University of Leicester. NMR Sample Preparation. Available at: [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University College London. Sample Preparation. Available at: [Link]

-

Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022-02-08). Available at: [Link]

-

Reddit. O Chem: Interpreting 'HNMR for an Alcohol. (2014-10-12). Available at: [Link]

-

ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF. Available at: [Link]

-

Books. Chapter 4: NMR Discrimination of Chiral Organic Compounds. (2024-09-20). Available at: [Link]

-

ResearchGate. Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. (2025-05-04). Available at: [Link]

-

Reddit. [1H NMR] My teacher said that these 2 protons are not equivalent, but how?. (2024-06-19). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033777). Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Thieme. 2. NMR Spectra and Molecular Structure. Available at: [Link]

-

LibreTexts. Chapter 5: NMR - Organic Chemistry. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

YouTube. NMR Spectroscopy: Diastereotopism. (2021-09-30). Available at: [Link]

-

Doc Brown's Chemistry. 1H and 13C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol). (2025-12-30). Available at: [Link]

-

NIST WebBook. This compound. Available at: [Link]

-

NIST WebBook. This compound. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031527). Available at: [Link]

-

Chegg.com. Solved Study the following DEPT 135 spectrum for 1-butanol N. (2020-02-26). Available at: [Link]

-

ResearchGate. 13 C-NMR spectrum (bottom) and DEPT 135 (top) of compound 8 in DMSO-d 6. Available at: [Link]

-

Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Available at: [Link]

-

ResearchGate. 2D- NMR what is the different between COSY and HSQC??. (2019-10-15). Available at: [Link]

-

University of Calgary. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017-05-01). Available at: [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020-08-10). Available at: [Link]

-

MDPI. Crystal Structures of Novel Phenyl Fulgides. Available at: [Link]

-

San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. Available at: [Link]

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

-

PubChem. 2-Methyl-1-butanol | C5H12O | CID 8723. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. youtube.com [youtube.com]

- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. organomation.com [organomation.com]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. reddit.com [reddit.com]

- 10. magritek.com [magritek.com]

- 11. web.uvic.ca [web.uvic.ca]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. creative-biostructure.com [creative-biostructure.com]

Introduction: The Molecular Identity of 2-Methyl-1-phenyl-1-butanol

An In-depth Technical Guide to the Infrared Spectrum of 2-Methyl-1-phenyl-1-butanol

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of its spectral features.

This compound (C₁₁H₁₆O, Molar Mass: 164.24 g/mol ) is a tertiary alcohol featuring a phenyl group and a chiral center.[1][2] Its structure combines the functionalities of an aromatic ring, aliphatic chains, and a hydroxyl group, each contributing distinct and identifiable features to its infrared spectrum.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules.[3] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed light. By analyzing the absorption bands in an IR spectrum, we can identify the functional groups present in a sample, making it an indispensable tool for structural elucidation and chemical identification.[3][4]

Structural Features and Expected Vibrational Modes

The unique structure of this compound dictates its characteristic IR spectrum. The key functional groups and their expected vibrational modes are:

-

Tertiary Hydroxyl (-OH) Group: The presence of the hydroxyl group leads to a prominent O-H stretching vibration. In a condensed phase (like a neat liquid), extensive intermolecular hydrogen bonding significantly broadens this absorption band.[5][6][7]

-

Carbon-Oxygen (C-O) Bond: As a tertiary alcohol, the stretching vibration of the C-O bond is expected to appear at a higher wavenumber compared to primary or secondary alcohols.[8][9] This feature is a key diagnostic marker.

-

Phenyl Group (C₆H₅-): The aromatic ring contributes several characteristic vibrations, including C-H stretching at wavenumbers above 3000 cm⁻¹ and C=C ring stretching vibrations within the fingerprint region.[5][10]

-

Aliphatic Chains (-CH₃, -CH₂-): The methyl and ethyl substituents give rise to characteristic aliphatic C-H stretching and bending vibrations.[3]

Below is a diagram illustrating the molecular structure and the key regions of vibrational activity.

Caption: Molecular structure and key vibrational regions of this compound.

In-Depth Analysis of the Infrared Spectrum

The FTIR spectrum of this compound can be dissected into several key regions, each providing specific structural information.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity & Characteristics |

| 3550 - 3200 | O-H Stretch | Tertiary Alcohol (-OH) | Strong, very broad due to intermolecular hydrogen bonding.[11][12][13] |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium to weak, sharp peaks. |

| 2975 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | Strong, multiple sharp peaks. |

| ~1600 & ~1495 | C=C Stretch | Aromatic (Phenyl Ring) | Medium to weak, sharp peaks.[4][10] |

| ~1465 & ~1380 | C-H Bend | Aliphatic (-CH₃, -CH₂) | Medium intensity. |

| 1210 - 1100 | C-O Stretch | Tertiary Alcohol (C-O) | Strong, a key diagnostic peak for tertiary alcohols.[8][14] |

The Hydroxyl (O-H) Stretching Region (3550 - 3200 cm⁻¹)

The most prominent feature in the spectrum is a very strong and broad absorption band centered around 3400 cm⁻¹. This is the hallmark of the O-H stretching vibration in a hydrogen-bonded alcohol.[5][7] The extensive network of hydrogen bonds between molecules weakens the O-H bond, causing a distribution of bond strengths that results in a broad, smeared-out peak rather than a sharp one.[6][15] For a neat liquid sample, this broad absorption is the dominant feature in this region.[15]

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region contains absorptions from both the aromatic and aliphatic C-H bonds.

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C(sp²)-H bonds of the phenyl group typically absorb just above 3000 cm⁻¹. These peaks are usually of medium intensity and can appear as small, sharp signals on the shoulder of the much larger O-H band.

-

Aliphatic C-H Stretch (2975 - 2850 cm⁻¹): The C(sp³)-H bonds of the methyl and ethyl groups give rise to strong, sharp absorption bands just below 3000 cm⁻¹. Multiple peaks are expected due to the symmetric and asymmetric stretching modes of the CH₃ and CH₂ groups.

The Fingerprint Region (< 1600 cm⁻¹)

This region is rich with complex vibrational information, providing a unique "fingerprint" for the molecule.[16]

-

Aromatic C=C Stretching (~1600 & ~1495 cm⁻¹): The phenyl ring exhibits characteristic C=C stretching vibrations, which typically appear as a pair of sharp bands of variable intensity near 1600 cm⁻¹ and 1495 cm⁻¹.[5][10]

-

Aliphatic C-H Bending (~1465 & ~1380 cm⁻¹): Bending vibrations (scissoring and rocking) of the aliphatic C-H bonds appear here. A distinct peak around 1380 cm⁻¹ is often indicative of a methyl (-CH₃) group.

-

C-O Stretching (1210 - 1100 cm⁻¹): This is a critically important diagnostic band. The C-O stretching vibration for a tertiary alcohol is found in the 1210-1100 cm⁻¹ range.[8] This is significantly higher than for primary (1075-1000 cm⁻¹) or secondary (1150-1075 cm⁻¹) alcohols, allowing for clear differentiation.[8][13] The intensity of this peak is typically strong.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the acquisition of a reliable and reproducible spectrum, a standardized protocol is essential. The following steps describe the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for liquid samples.

Objective: To obtain a high-quality FTIR spectrum of neat this compound.

Materials:

-

FTIR Spectrometer with a Diamond or Zinc Selenide ATR crystal.

-

Sample of this compound.

-

Lint-free wipes and a suitable solvent (e.g., isopropanol) for cleaning.

-

Dropper or pipette.

Methodology:

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

ATR Crystal Cleaning (Causality: Self-Validation):

-

Rationale: Any residue on the ATR crystal will appear in the spectrum, leading to inaccurate data. A clean crystal is paramount for a true sample reading.

-

Gently wipe the ATR crystal surface with a lint-free wipe dampened with isopropanol.

-

Perform a second wipe with a dry, lint-free cloth to remove any residual solvent.

-

-

Background Spectrum Acquisition:

-

Rationale: This step is crucial to remove the spectral signature of the instrument and the atmosphere (H₂O, CO₂). The final sample spectrum is calculated as a ratio against this background, ensuring only the sample's absorptions are displayed.

-

With the clean, empty ATR accessory in place, initiate the "Collect Background" function in the instrument software. A typical background scan involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

If the ATR unit has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.

-

Initiate the "Collect Sample" function. Use the same scan parameters (e.g., 32 scans, 4 cm⁻¹ resolution) as the background collection for consistency.

-

The software will automatically process the data, performing a background subtraction and converting the interferogram into a final transmittance or absorbance spectrum.

-

-

Post-Measurement Cleanup:

-

Remove the sample from the ATR crystal using a clean, dry wipe.

-

Clean the crystal thoroughly with isopropanol as described in Step 2 to prepare it for the next measurement.

-

The logical flow for this experimental workflow is visualized below.

Caption: Standard Operating Procedure for FTIR-ATR analysis of a liquid sample.

Conclusion

The infrared spectrum of this compound is defined by a set of highly characteristic absorption bands. The dominant feature is the broad O-H stretch centered around 3400 cm⁻¹, confirming its identity as an alcohol. The presence of a phenyl group is confirmed by aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretches near 1600 cm⁻¹. Crucially, the strong C-O stretching band in the 1210-1100 cm⁻¹ region serves as a definitive marker for its tertiary alcohol structure. By following the robust experimental protocol outlined, researchers can reliably obtain a high-fidelity spectrum to confirm the identity and purity of this compound.

References

-

Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

Rathee, N. (2025). IR Spectra of Alcohols. Prezi. Retrieved from [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

-

JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

-

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

-

AdiChemistry. (2024). Infrared spectroscopy alcohols phenols. YouTube. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-1-butanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-phenyl-1-butanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-1-ol. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How can infrared spectrometry be used to differentiate between 1-butanol, 2-butanol, and.... Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. prezi.com [prezi.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. youtube.com [youtube.com]

- 14. homework.study.com [homework.study.com]

- 15. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 16. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyl-1-phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometric behavior of 2-Methyl-1-phenyl-1-butanol. Moving beyond a simple recitation of methods, this document elucidates the causal mechanisms behind the compound's fragmentation patterns under electron ionization (EI), offering field-proven insights into its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify, quantify, and characterize this and similar aromatic alcohols. The guide details a self-validating experimental protocol, grounded in authoritative references, and includes visual diagrams to clarify complex processes, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Characterizing Aromatic Alcohols

This compound (C₁₁H₁₆O, Molar Mass: 164.24 g/mol ) is a tertiary benzylic alcohol.[1][2] The structural characterization of such compounds is crucial in various fields, including synthetic chemistry, pharmacology, and fragrance development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the definitive identification and quantification of these volatile and semi-volatile organic compounds.[3][4][5]

Understanding the intricate dance of electrons and bonds that occurs within the mass spectrometer is not merely an academic exercise. For the drug development professional, it can mean the difference between identifying a critical metabolite and overlooking it. For the synthetic chemist, it provides unambiguous confirmation of a target molecule's structure. This guide, therefore, focuses on the "why" behind the data, providing a robust framework for interpreting the mass spectrum of this compound.

The Language of Fragmentation: Electron Ionization Mass Spectrometry

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[6] This process creates a "mass fingerprint" that is highly characteristic of the compound's structure.

The molecular ion (M⁺•), formed by the loss of an electron, is often unstable for alcohols and may be of low abundance or entirely absent.[7][8] The true structural story is told by the resulting fragment ions. For this compound, the key fragmentation pathways are driven by the stability of the resulting cations and neutral losses, primarily involving the hydroxyl group, the phenyl ring, and the alkyl chain.

Predicted Fragmentation Pathways

The structure of this compound suggests several high-probability fragmentation routes under EI conditions:

-

Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[9][10][11] This process is driven by the formation of a resonance-stabilized oxonium ion.

-

Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common rearrangement for alcohols, leading to the formation of an alkene radical cation.[7][8]

-

Benzylic Cleavage and Rearrangement: The presence of a phenyl group introduces the possibility of benzylic cleavage. The resulting benzyl cation (C₇H₇⁺) can rearrange to the highly stable, aromatic tropylium ion, which is often observed as a prominent peak at an m/z of 91.[12][13][14][15]

Below is a visual representation of these primary fragmentation pathways.

Caption: Predicted EI fragmentation pathways for this compound.

Interpreting the NIST Mass Spectrum

The electron ionization mass spectrum of this compound, as provided by the NIST Mass Spectrometry Data Center, serves as our ground truth for this analysis.[1] A detailed examination of the major peaks validates our predicted fragmentation pathways.

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Rationale for Stability |

| 107 | [C₇H₇O]⁺ (Benzyloxonium ion) | α-Cleavage: Loss of the sec-butyl radical (•C₄H₉). | Resonance-stabilized oxonium ion. |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzylic Cleavage & Rearrangement: Often from the m/z 107 fragment. | Aromatic, highly stable 7-carbon ring structure.[13][14][15] |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of CO from the m/z 107 fragment or direct fragmentation. | Aromatic cation.[12] |

| 57 | [C₄H₉]⁺ (sec-Butyl cation) | α-Cleavage: Charge retained on the alkyl fragment. | Stable secondary carbocation. |

| 146 | [C₁₁H₁₄]⁺• | Dehydration: Loss of a water molecule (M-18). | Formation of a stable alkene radical cation.[7][8] |

| 164 | [C₁₁H₁₆O]⁺• | Molecular Ion (M⁺•) | Very low abundance, typical for tertiary alcohols.[7] |